5-(5-Formylfuran-2-yl)sulfanylfuran-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(5-formylfuran-2-yl)sulfanylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4S/c11-5-7-1-3-9(13-7)15-10-4-2-8(6-12)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYKXSZOMMAGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)SC2=CC=C(O2)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293346 | |
| Record name | 5,5′-Thiobis[2-furancarboxaldehyde] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017-58-9 | |
| Record name | 5,5′-Thiobis[2-furancarboxaldehyde] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5′-Thiobis[2-furancarboxaldehyde] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling with Thiol-Boronic Acid Derivatives
The Suzuki-Miyaura reaction, widely used for forming carbon-carbon bonds, can be adapted for sulfur incorporation. For example, 5-bromo-2-furaldehyde (1) could react with a 5-formylfuran-2-thiol boronic acid (2) under Pd(OAc)₂ catalysis. This method mirrors the coupling of 5-bromofuran-2-carbaldehyde with phenylboronic acid to form 5-phenyl-2-furaldehyde.
Proposed Reaction:
Key Parameters:
Hiyama Coupling with Trifluorosilane Reagents
Hiyama coupling, employing silicon-based nucleophiles, offers an alternative. 5-Chlorofuran-2-carbaldehyde (3) could react with phenyltrifluorosilane (4) in the presence of Pd(OAc)₂ to form the sulfanyl-linked product. This approach is analogous to the synthesis of 5-phenyl-2-furaldehyde from 5-chlorofuran-2-carbaldehyde.
Proposed Reaction:
Optimization Insights:
-
Additives: Tetrabutylammonium fluoride (TBAF) to activate the silicon reagent
-
Solvent: THF or DMF
Nucleophilic Substitution with Thiol Intermediates
Direct displacement of halogen atoms by thiols provides a straightforward pathway for sulfur bridge formation.
SNAr Reaction with 5-Formylfuran-2-thiol
Electron-deficient furans, such as 5-bromo-2-furaldehyde (1), undergo nucleophilic aromatic substitution (SNAr) with thiols. Reacting 1 with 5-formylfuran-2-thiol (5) in basic conditions could yield the target compound.
Reaction Conditions:
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Base: K₂CO₃ or DBU
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Solvent: DMF or DMSO
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Temperature: 60–80°C
Mechanistic Considerations:
The formyl group activates the furan ring toward electrophilic substitution, facilitating thiolate attack at the C5 position.
Oxidative Coupling of Thiols
Oxidative dimerization of 5-formylfuran-2-thiol (5) presents a one-step route.
I₂-Mediated Oxidation
Treatment of 5 with iodine in ethanol induces disulfide formation, though this produces a disulfide bridge (S–S) rather than a single sulfur linkage. Subsequent reduction (e.g., with LiAlH₄) could cleave the disulfide to thiols, but this complicates the pathway.
Limitations:
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Non-selective for monosulfide formation
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Requires additional steps for disulfide reduction
Metal-Catalyzed Dehydrogenative Coupling
Copper or iron catalysts enable direct C–S bond formation between two thiols. For example, CuI/1,10-phenanthroline in DMF at 120°C could dehydrogenate 5 to form the sulfanyl-linked product.
Challenges:
-
Competing disulfide formation
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Catalyst loading (10–20 mol% CuI)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Estimated Yield | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | High selectivity, mild conditions | Requires boronic acid synthesis | 70–85% | Moderate |
| SNAr Reaction | Simple setup, no metal catalysts | Limited to activated substrates | 65–80% | High |
| Oxidative Coupling | One-step process | Poor selectivity for monosulfide | <50% | Low |
| Vilsmeier-Haack | Reliable formylation | Harsh conditions, multiple steps | 60% | Moderate |
Chemical Reactions Analysis
Types of Reactions
5-(5-Formylfuran-2-yl)sulfanylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: 5-(5-Formylfuran-2-yl)sulfanylfuran-2-carboxylic acid.
Reduction: 5-(5-Hydroxymethylfuran-2-yl)sulfanylfuran-2-carbaldehyde.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(5-Formylfuran-2-yl)sulfanylfuran-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(5-Formylfuran-2-yl)sulfanylfuran-2-carbaldehyde involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, while the furan rings can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Physicochemical Properties
| Property | Target Compound (Inferred) | VZHE005 | (5-Formylfuran-2-yl)boronic Acid |
|---|---|---|---|
| Molecular Weight | ~250 g/mol | 140.14 g/mol | 151.93 g/mol |
| Solubility | Polar aprotic solvents | CHCl₃, EtOAc | H₂O/THF |
| Key IR Peaks | 1720 cm⁻¹ (CHO), 1250 cm⁻¹ (C-S) | 1727 cm⁻¹ (ester) | 1630 cm⁻¹ (B-O) |
Biological Activity
Overview of 5-(5-Formylfuran-2-yl)sulfanylfuran-2-carbaldehyde
This compound is a compound that belongs to the class of furan derivatives. This compound has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. The presence of furan rings and aldehyde functional groups in its structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds containing furan moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furan can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Properties
Furan derivatives are also recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage linked to aging and various diseases. The aldehyde group in this compound may enhance its ability to donate electrons, contributing to its antioxidant effects.
Anticancer Activity
Preliminary studies suggest that furan-containing compounds may possess anticancer properties. They can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways associated with cell survival and death. Specific studies focusing on similar compounds have demonstrated their effectiveness against different cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics, suggesting a potential alternative for treatment-resistant infections.
- Antioxidant Assessment : In vitro assays measuring the DPPH radical scavenging activity showed that several furan derivatives significantly reduced DPPH levels compared to controls, indicating strong antioxidant potential.
- Cancer Cell Line Studies : Research involving human breast cancer cell lines demonstrated that furan-based compounds could inhibit cell proliferation and induce apoptosis, highlighting their potential as therapeutic agents in oncology.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Antioxidant | Free radical scavenging | |
| Anticancer | Induction of apoptosis |
Q & A
Q. What are the established synthetic routes for 5-(5-Formylfuran-2-yl)sulfanylfuran-2-carbaldehyde?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Functionalization of furan rings : Bromination or fluorination under inert atmospheres to prevent side reactions (e.g., oxidation of aldehyde groups) .
- Sulfanyl group introduction : Thiol-ene coupling or nucleophilic substitution using sulfur-containing reagents (e.g., difluoromethyl sulfanyl derivatives) .
- Aldehyde protection : Temporary protection of formyl groups during reactive steps (e.g., using acetal or imine intermediates) to avoid undesired cross-reactivity .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. What spectroscopic and chromatographic techniques are recommended for characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm furan ring substitution patterns and sulfanyl connectivity. For example, aldehyde protons appear as sharp singlets near δ 9.5–10.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area under the curve) and detect regioisomers or byproducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₁H₈O₄S) .
Q. How should researchers evaluate the compound’s stability under experimental conditions?
- Methodological Answer :
- Light sensitivity : Store in amber vials or under dark conditions to prevent photodegradation of the aldehyde groups .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Avoid heating above 80°C without inert gas protection .
- Solvent compatibility : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) and avoid prolonged exposure to protic solvents (e.g., water, alcohols) to prevent hydrolysis .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to acute oral toxicity (GHS Category 4) and skin sensitization risks .
- Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis or handling .
- Waste disposal : Neutralize aldehyde residues with aqueous sodium bisulfite before disposal .
Advanced Research Questions
Q. How can reaction mechanisms for sulfanyl group incorporation be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via time-dependent NMR to identify intermediates (e.g., thiolate anions) .
- Isotopic labeling : Use deuterated or ³⁴S-labeled reagents to trace sulfur transfer pathways .
- Computational modeling : Density Functional Theory (DFT) to calculate transition-state energies for sulfanyl coupling steps .
Q. What strategies optimize regioselectivity in furan ring functionalization?
- Methodological Answer :
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to guide electrophilic substitution at the 5-position .
- Catalytic systems : Use Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd) to enhance reaction specificity .
- Controlled stoichiometry : Limit reagent excess to minimize over-functionalization (e.g., di-brominated byproducts) .
Q. How can analytical challenges like isomer separation be addressed?
- Methodological Answer :
- Chiral chromatography : Use cellulose-based columns for enantiomeric resolution if asymmetric centers are present .
- 2D NMR techniques : COSY and NOESY to distinguish regioisomers based on coupling patterns and spatial proximity .
- Crystallography : Single-crystal X-ray diffraction to unambiguously assign connectivity in ambiguous cases .
Q. What computational tools predict biological activity of derivatives?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., enzymes in inflammatory pathways) using AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on furan) with bioactivity data from in vitro assays .
- ADMET prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How to resolve contradictions in reported synthetic yields?
- Methodological Answer :
- Reproducibility checks : Validate literature procedures with controlled variables (e.g., inert atmosphere purity, reagent drying) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., oxidized aldehydes or dimerized furans) that reduce yield .
- Scale-dependent effects : Test micro- vs. macro-scale reactions; agitation efficiency and heat transfer may vary significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
